(1R,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide
Description
(1R,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide is a chiral pyrrolidine derivative featuring a pyridinyl substituent and an N-oxide functional group. It is structurally related to nicotine, differing by the oxidation of the pyrrolidine nitrogen to form an N-oxide. This compound is recognized as Nicotine N-oxide and is listed in pharmacopeial standards as a related substance or impurity in nicotine formulations . Key identifiers include:
- CAS No.: 491-26-9 (as the oxalate salt)
- Molecular Formula: C₁₀H₁₄N₂O (free base) / C₁₂H₁₆N₂O₅ (oxalate salt)
- Molecular Weight: 176.22 (free base) / 268.27 (oxalate salt)
- Synonyms: Nicotine 1′-N-oxide, Oxynicotine, Nicotine Related Compound E .
The compound is used as a certified reference material in pharmaceutical quality control to monitor impurities in nicotine products . Its stereochemistry ((1R,2R)-configuration) distinguishes it from other nicotine derivatives, influencing its physicochemical and biological properties .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-[(1R,2R)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12-/m1/s1 |
InChI Key |
RWFBQHICRCUQJJ-ZYHUDNBSSA-N |
Isomeric SMILES |
C[N@+]1(CCC[C@@H]1C2=CN=CC=C2)[O-] |
Canonical SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted piperidines, followed by oxidation. The formation of pyrrolidine derivatives often involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in achieving selective synthesis of the desired product .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of pyrrolidine-2-carbaldehyde, while reduction can yield different pyrrolidine derivatives .
Scientific Research Applications
(1R,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares (1R,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide with key nicotine-related impurities and derivatives:
Key Comparative Insights
Oxidation State :
- The N-oxide functional group in this compound increases polarity and reduces bioavailability compared to nicotine .
- Nicotine N-oxide is a major metabolite in humans, formed via cytochrome P450-mediated oxidation .
Stereochemical Variations :
- The (1R,2R) configuration of the target compound contrasts with the (1S,2S) or (1RS,2S) configurations of other stereoisomers (e.g., Nicotine Related Compound E), affecting receptor binding and enzymatic interactions .
Ring Modifications: Nornicotine lacks the methyl group on the pyrrolidine nitrogen, reducing its agonist activity at nicotinic receptors . Anabasine substitutes pyrrolidine with piperidine, altering lipophilicity and toxicity profiles .
Pharmacopeial Relevance: this compound is classified as Nicotine Related Compound E in USP and EP monographs, with strict limits (typically ≤0.1%) in nicotine APIs .
Biological Activity
(1R,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide, commonly referred to as Nicotine N'-oxide, is a derivative of nicotine that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 178.23 g/mol. Its structure includes a pyrrolidine ring and a pyridine moiety, which contribute to its pharmacological properties.
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology and receptor modulation.
The compound is known to act as an allosteric modulator of certain G-protein-coupled receptors (GPCRs), which are critical in many physiological processes. Allosteric modulation can enhance or inhibit receptor activity without directly competing with the endogenous ligand. This property makes it a valuable candidate for therapeutic applications in cognitive disorders and addiction treatments .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological effects of this compound:
- Neuropharmacological Study : A study investigated the effects of Nicotine N'-oxide on cognitive functions in rodent models. The results indicated improvements in memory retention and learning capabilities, suggesting its potential role as a cognitive enhancer .
- Addiction Research : Another research focused on its application in nicotine addiction. The findings demonstrated that administration of the compound significantly reduced withdrawal symptoms in addicted subjects, highlighting its therapeutic potential for smoking cessation programs .
- Toxicological Assessment : Toxicity studies have shown that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects reported .
Q & A
Basic: What are the optimal synthetic routes for (1R,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide?
Methodological Answer:
Stereoselective synthesis of this compound requires careful control of reaction conditions to avoid undesired stereoisomers. A validated approach involves:
- Step 1: Condensation of 3-pyridyl precursors with pyrrolidine derivatives under microwave-assisted heating (e.g., DMF as solvent, potassium carbonate as base) to form the pyrrolidine-pyridine backbone .
- Step 2: Oxidation using mild oxidizing agents (e.g., H₂O₂ or mCPBA) to introduce the N-oxide group while preserving stereochemistry .
- Step 3: Chiral resolution via preparative HPLC with polysaccharide-based chiral columns (e.g., Chiralpak® IA) to isolate the (1R,2R)-isomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
